Ethyl 1-benzylazetidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYFFUHYLYKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700124 | |
| Record name | Ethyl 1-benzylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-30-1 | |
| Record name | Ethyl 1-(phenylmethyl)-3-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103491-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-benzylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Characterization of Ethyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][3] Its unique structural features, including high ring strain and a three-dimensional conformation, offer a distinct advantage in the design of novel therapeutics.[1] Incorporation of the azetidine motif can lead to enhanced metabolic stability, improved solubility, and better binding affinity to biological targets.[1] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, highlighting its therapeutic relevance.[1] The N-benzyl group, also prevalent in medicinal chemistry, can serve as a protecting group or as a key pharmacophoric element.[4] Consequently, Ethyl 1-benzylazetidine-3-carboxylate represents a valuable building block for the synthesis of a diverse range of potentially bioactive compounds.[5][6]
Synthesis and Purification
While a specific protocol for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate is not extensively documented, two primary and chemically sound strategies can be proposed based on established organic chemistry principles: Fischer-Speier esterification of the corresponding carboxylic acid and N-benzylation of the parent ester.
Proposed Synthetic Route: Fischer-Speier Esterification
This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[7][8][9]
Reaction Scheme:
Caption: Proposed Fischer-Speier esterification of 1-benzylazetidine-3-carboxylic acid.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified Ethyl 1-benzylazetidine-3-carboxylate.
-
Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the predicted and expected outcomes from various analytical techniques.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the product.
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted for optimal separation.
-
Visualization:
-
UV light (254 nm) for quenching spots.
-
Staining with a potassium permanganate solution or iodine vapor.
-
The product, being more polar than the starting materials in some synthetic routes, is expected to have a lower Rf value.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.15 | q | 2H | -O-CH₂-CH₃ |
| ~3.65 | s | 2H | -N-CH₂-Ph |
| ~3.50 | t | 2H | Azetidine ring protons (H2, H4) |
| ~3.30 | t | 2H | Azetidine ring protons (H2, H4) |
| ~3.10 | m | 1H | Azetidine ring proton (H3) |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~138 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~61 | -O-CH₂-CH₃ |
| ~58 | -N-CH₂-Ph |
| ~55 | Azetidine ring carbons (C2, C4) |
| ~35 | Azetidine ring carbon (C3) |
| ~14 | -O-CH₂-CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.[11][12]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2980-2800 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~1200-1100 | Strong | C-O stretch (ester) |
| ~1150-1050 | Medium | C-N stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak [M]⁺ at m/z = 219 is expected. Key fragmentation patterns would likely involve:
-
Loss of the ethyl group (-CH₂CH₃): leading to a fragment at m/z = 190.
-
Loss of the ethoxy group (-OCH₂CH₃): resulting in a fragment at m/z = 174.
-
Loss of the entire ester group (-COOCH₂CH₃): giving a fragment at m/z = 146.
-
Formation of the benzyl cation or tropylium ion: a prominent peak at m/z = 91 due to cleavage of the bond between the benzyl group and the azetidine nitrogen.
-
Cleavage of the azetidine ring.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl benzoylacetate(94-02-0) 1H NMR [m.chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Spectroscopic Profile of Ethyl 1-Benzylazetidine-3-carboxylate: A Technical Guide
Introduction
Ethyl 1-benzylazetidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, substituted with a flexible benzyl group and an ethyl ester functional group, presents a unique scaffold for the design of novel therapeutic agents. The azetidine ring system is a recurring motif in a number of biologically active molecules, valued for its ability to impart conformational constraint and serve as a bioisosteric replacement for other cyclic and acyclic structures. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological contexts.
This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1-benzylazetidine-3-carboxylate. The interpretations herein are based on established principles of spectroscopy and comparative data from structurally related compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar molecular entities.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is the foundation for interpreting its spectral data. Ethyl 1-benzylazetidine-3-carboxylate comprises three key structural components: the N-benzyl group, the azetidine ring, and the ethyl carboxylate moiety. Each of these imparts characteristic signals in the various spectroscopic techniques discussed below.
Figure 1: Molecular Structure of Ethyl 1-benzylazetidine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of ethyl 1-benzylazetidine-3-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 1-benzylazetidine-3-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.40 | Multiplet | 5H | Ar-H (Phenyl) | The five protons of the monosubstituted benzene ring are expected to resonate in this region. Due to similar chemical environments, they often appear as a complex multiplet.[1] |
| ~4.15 | Quartet | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the neighboring methyl group. |
| ~3.60 | Singlet | 2H | N-CH₂ -Ph | The benzylic protons are adjacent to the nitrogen atom and are expected to appear as a singlet, as there are no adjacent protons to couple with. |
| ~3.50-3.70 | Multiplet | 1H | Azetidine C3-H | This methine proton is deshielded by the adjacent ester group and the nitrogen atom. It will likely appear as a multiplet due to coupling with the C2 and C4 protons of the azetidine ring. |
| ~3.20-3.40 | Multiplet | 4H | Azetidine C2-H & C4-H | The methylene protons on the azetidine ring are adjacent to the nitrogen atom and will likely appear as overlapping multiplets due to coupling with the C3 proton. |
| ~1.25 | Triplet | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol (Typical)
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears in this characteristic downfield region.[1] |
| ~138 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzyl methylene group. |
| ~129 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~128 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~127 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~61 | O-C H₂-CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| ~60 | N-C H₂-Ph | The benzylic carbon, adjacent to the nitrogen atom. |
| ~55 | Azetidine C 2 & C 4 | The methylene carbons of the azetidine ring, adjacent to the nitrogen. |
| ~35 | Azetidine C 3 | The methine carbon of the azetidine ring, attached to the ester group. |
| ~14 | O-CH₂-C H₃ | The methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Typical)
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Processing: The instrument software will perform the Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3030 | Medium | C-H stretch (Aromatic) | Characteristic stretching vibration of C-H bonds on the phenyl ring. |
| ~2980 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of C-H bonds in the azetidine ring, benzyl methylene, and ethyl groups. |
| ~1735 | Strong | C=O stretch (Ester) | A strong and sharp absorption band characteristic of the carbonyl group in a saturated ester. |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~1180 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester group. |
| ~1100 | Medium | C-N stretch (Aliphatic) | The stretching vibration of the C-N bonds within the azetidine ring and the benzyl group. |
| ~740, ~700 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibrations for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol (Typical)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the protonated molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectral Data (ESI+)
-
Molecular Ion (M+H)⁺: The expected protonated molecular ion would be observed at m/z 220.13.
-
Key Fragmentation Pathways:
Figure 2: Predicted Fragmentation Pathways for Ethyl 1-benzylazetidine-3-carboxylate.
A prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion at m/z 91. Another expected fragmentation is the loss of the ethyl group from the ester, resulting in an ion at m/z 191. Loss of the entire ethoxycarbonyl group would lead to a fragment at m/z 147.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of ethyl 1-benzylazetidine-3-carboxylate. The predicted ¹H and ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are corroborated by data from analogous structures. Researchers can utilize this guide to confirm the identity and purity of their synthesized material, and as a foundational reference for further studies involving this versatile chemical entity. It is important to note that while these predictions are based on sound scientific principles, minor variations in experimental conditions and the specific instrumentation used may result in slight deviations in the observed spectral data.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzylazetidine-3-carboxylate
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, largely dictated by considerable ring strain (approx. 25.4 kcal/mol), position it as a valuable building block.[1] This inherent strain makes the azetidine ring more stable and easier to handle than the corresponding aziridine, yet more reactive than the five-membered pyrrolidine ring, offering a unique balance for chemical functionalization.[1][2]
Incorporating the sp³-rich, conformationally rigid azetidine scaffold into drug candidates can lead to marked improvements in key pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3] Ethyl 1-benzylazetidine-3-carboxylate is a key exemplar of this class, serving as a versatile intermediate in the synthesis of more complex bioactive molecules. The benzyl group provides a lipophilic handle and steric bulk, while the ethyl carboxylate offers a site for further chemical modification. A thorough understanding of its physicochemical properties is therefore paramount for researchers in drug design, process chemistry, and formulation science.
This guide provides a comprehensive analysis of the core physicochemical attributes of Ethyl 1-benzylazetidine-3-carboxylate, outlines robust experimental protocols for their determination, and offers expert insights into the rationale behind these methodologies.
Compound Identification and Structural Attributes
A precise characterization begins with unambiguous identification. Ethyl 1-benzylazetidine-3-carboxylate is defined by the following identifiers and structural features.
| Property | Value | Source |
| CAS Number | 103491-30-1 | [4][5] |
| Molecular Formula | C₁₃H₁₇NO₂ | [4][5] |
| Molecular Weight | 219.28 g/mol | [4] |
| SMILES | O=C(C1CN(CC2=CC=CC=C2)C1)OCC | [4][5] |
| Structure | ![]() |
The structure features a tertiary amine within the strained azetidine ring, an ethyl ester functional group, and an N-benzyl substituent. These components collectively dictate its physical and chemical behavior, from its basicity and lipophilicity to its stability and handling requirements. Recommended storage conditions are sealed in a dry environment at 2-8°C to maintain chemical integrity.[4]
Core Physicochemical Properties: A Predictive and Comparative Analysis
| Property | Predicted/Comparative Value | Rationale & Comparative Insights |
| Physical State | Liquid or low-melting solid | The related compound, Ethyl 1-benzyl-pyrrolidine-3-carboxylate (a five-membered ring analog), is a liquid.[6] The parent acid, 1-Benzylazetidine-3-carboxylic acid, is a solid.[7] Esterification typically lowers the melting point. |
| Boiling Point | > 270 °C (at 760 mmHg) | Direct data is unavailable. For comparison, Ethyl benzoylacetate, with a similar molecular weight, has a boiling point of 265-270 °C.[8] The presence of the benzyl and azetidine groups would likely result in a higher boiling point. |
| Melting Point | Not available | No direct or analogous data found. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate); sparingly soluble in water. | The molecule possesses both polar (ester, tertiary amine) and non-polar (benzyl group, ethyl chain) regions. The related hydrochloride salt of Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate is soluble in methanol. General principles suggest good solubility in common organic solvents used in synthesis.[9] |
| Lipophilicity (logP) | Estimated: 2.0 - 2.5 | The calculated XLogP3 for the closely related Ethyl 1-BOC-azetidine-3-carboxylate is 1.1.[10] The benzyl group is significantly more lipophilic than a BOC group, suggesting a higher logP. For context, Benzyl 3-methylazetidine-1-carboxylate has a calculated LogP of 2.27.[11] |
| Basicity (pKa) | Estimated: 7.0 - 8.5 (for the conjugate acid) | The pKa of the azetidine nitrogen is a critical parameter. While no experimental value exists for this compound, typical aliphatic amines have conjugate acid pKa values in the range of 9-11.[12] However, the ring strain of the azetidine and potential electronic effects from the ester could lower this value. The determination via potentiometric titration is essential for accurate characterization. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the following detailed protocols are provided for the empirical determination of the key properties of Ethyl 1-benzylazetidine-3-carboxylate.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ), which is a key indicator of purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of Ethyl 1-benzylazetidine-3-carboxylate into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow vs. temperature plot. The peak area corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Determination of Lipophilicity (logP) via Reverse-Phase HPLC (RP-HPLC)
Rationale: The partition coefficient (logP) is a critical measure of a drug's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The RP-HPLC method correlates a compound's retention time with its logP value by using a series of known standards.
Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known logP values spanning the expected range (e.g., 1.0 to 3.0). Dissolve each standard in the mobile phase to a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 1-benzylazetidine-3-carboxylate in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Column Temperature: 25°C.
-
-
Calibration Curve: Inject each standard and record its retention time (tᵣ). Plot the known logP values of the standards against their corresponding log(k), where k = (tᵣ - t₀) / t₀. (t₀ is the column dead time).
-
Sample Analysis: Inject the sample of Ethyl 1-benzylazetidine-3-carboxylate and record its retention time.
-
Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the target compound from its measured retention time.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 103491-30-1|Ethyl 1-benzylazetidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
- 6. Ethyl 1-benzyl-pyrrolidine-3-carboxylate AldrichCPR 5747-92-2 [sigmaaldrich.com]
- 7. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
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An In-depth Technical Guide to Ethyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the various heterocyclic systems, small, strained rings have garnered considerable attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1] Its inherent ring strain and three-dimensional character offer a compelling alternative to more traditional, flexible linkers and saturated rings, often leading to enhanced binding affinity, improved solubility, and favorable pharmacokinetic profiles.[1] The incorporation of the azetidine ring can significantly influence the overall topology of a molecule, enabling precise spatial orientation of pendant functional groups for optimal interaction with biological targets. Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1] This guide focuses on a key exemplar of this chemical class, Ethyl 1-benzylazetidine-3-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in the development of next-generation therapeutics.
Core Compound Profile: Ethyl 1-benzylazetidine-3-carboxylate
Ethyl 1-benzylazetidine-3-carboxylate (CAS No: 103491-30-1) is a synthetically versatile building block that combines the key features of the azetidine core with a readily modifiable ester functionality and a protective benzyl group on the nitrogen atom. The benzyl group serves as a common protecting group in organic synthesis, which can be removed under various conditions to allow for further functionalization of the azetidine nitrogen. The ethyl ester at the 3-position provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol, thus opening avenues for the creation of diverse chemical libraries for drug screening.
| Property | Value | Source |
| CAS Number | 103491-30-1 | N/A |
| Molecular Formula | C₁₃H₁₇NO₂ | N/A |
| Molecular Weight | 219.28 g/mol | N/A |
| IUPAC Name | ethyl 1-benzylazetidine-3-carboxylate | N/A |
| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)C(=O)OCC | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of Ethyl 1-benzylazetidine-3-carboxylate can be logically approached through the N-benzylation of a pre-formed ethyl azetidine-3-carboxylate precursor. This strategy is efficient as it builds upon a commercially available or readily synthesized azetidine core.
Proposed Synthetic Workflow
Caption: Synthetic workflow for Ethyl 1-benzylazetidine-3-carboxylate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 1-benzylazetidine-3-carboxylate via N-alkylation of ethyl azetidine-3-carboxylate.
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Free Base: To a solution of ethyl azetidine-3-carboxylate hydrochloride in dichloromethane, add an excess of a suitable base such as triethylamine or saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of ethyl azetidine-3-carboxylate. The rationale here is to deprotonate the secondary amine to make it nucleophilic for the subsequent alkylation.
-
N-Alkylation Reaction: Dissolve the obtained ethyl azetidine-3-carboxylate in anhydrous acetonitrile or DMF. Add 1.5 to 2.0 equivalents of a mild base like potassium carbonate. To this stirred suspension, add 1.1 equivalents of benzyl bromide dropwise at room temperature. The choice of a slight excess of benzyl bromide ensures complete consumption of the starting azetidine.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This is a critical step to prevent the formation of quaternary ammonium salts from over-alkylation.
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The causality behind filtration is the removal of the insoluble base and the bromide salt formed during the reaction.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This step is designed to remove any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 1-benzylazetidine-3-carboxylate as a pure compound. This final purification step is essential to obtain the product with high purity, which is crucial for subsequent applications and analytical characterization.
Spectroscopic Characterization
The structural elucidation of Ethyl 1-benzylazetidine-3-carboxylate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: 7.20-7.40 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.60 (s, 2H, NCH₂Ph), 3.40-3.60 (m, 2H, azetidine-H), 3.20-3.40 (m, 2H, azetidine-H), 3.00-3.20 (m, 1H, azetidine-H), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR | δ (ppm) in CDCl₃: 173.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 62.0 (OCH₂CH₃), 60.5 (NCH₂Ph), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH), 14.0 (OCH₂CH₃).[2][3] |
| FT-IR | ν (cm⁻¹): ~2980 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1450, ~1495 (C=C stretch, aromatic), ~1180 (C-O stretch, ester), ~700, ~740 (C-H bend, aromatic). |
| Mass Spec (ESI+) | m/z: 220.13 [M+H]⁺, 242.11 [M+Na]⁺. |
Applications in Medicinal Chemistry
Ethyl 1-benzylazetidine-3-carboxylate is a valuable intermediate for the synthesis of a wide array of biologically active molecules. The azetidine ring can act as a rigid scaffold to present substituents in a defined spatial orientation, which is crucial for optimizing interactions with protein targets.
Potential Therapeutic Areas:
-
CNS Disorders: The rigid nature of the azetidine ring makes it an attractive scaffold for developing ligands for central nervous system (CNS) receptors and transporters. By modifying the ester group and the benzyl substituent, libraries of compounds can be generated to probe structure-activity relationships for targets such as dopamine transporters, serotonin receptors, and GABA receptors.
-
Anticancer Agents: The azetidine moiety has been incorporated into various anticancer agents.[4] For instance, derivatives of 1-benzylazetidine-3,3-dicarboxylate have been explored as ligands in platinum-based anticancer complexes.[4] Ethyl 1-benzylazetidine-3-carboxylate can serve as a precursor to such di-acid derivatives.
-
Antimicrobial Agents: The unique structural features of azetidines can be exploited to design novel antimicrobial agents that may overcome existing resistance mechanisms. The ester functionality can be converted to various amides or other functional groups to interact with bacterial or viral targets.
Illustrative Structure-Activity Relationship (SAR) Concept
Caption: Conceptual SAR exploration based on the core scaffold.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures. For eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
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Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Available at: [Link]
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FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... ResearchGate. Available at: [Link]
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N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. Available at: [Link]
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1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
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Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
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Ethyl 2 3 nitrobenzylidene hydrazine 1 carboxylate. mzCloud. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1-Benzylazetidine-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the known hazards and essential safety precautions for 1-Benzylazetidine-3-carboxylic acid (CAS No: 94985-27-0). As a valuable building block in medicinal chemistry, its unique azetidine core makes it a key intermediate in the synthesis of novel therapeutic agents.[1] A thorough understanding and implementation of rigorous safety protocols are paramount to mitigate risks for laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile & Physicochemical Properties
1-Benzylazetidine-3-carboxylic acid is a solid organic compound.[2] Its physical properties are critical for understanding its potential for aerosolization and for developing appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |
| Molecular Weight | 191.23 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder (typical) | [5] |
| Boiling Point | 327.5°C at 760 mmHg | [2] |
| Flash Point | 151.9 ± 25.9 °C | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
Hazard Identification and Toxicological Assessment
The primary hazards associated with this compound are related to its irritant properties and the potential for respiratory exposure as a fine powder. While comprehensive toxicological data for this specific molecule is limited, the GHS classification provides a clear framework for risk assessment.[6]
GHS Classification
Based on available safety data sheets, 1-Benzylazetidine-3-carboxylic acid is classified as follows:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[2][7] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[2][7] |
The designated signal word for this compound is Warning .[2][7]
Toxicological Narrative & Mechanistic Insights
The observed hazards are consistent with the chemical nature of the compound.
-
Dermal and Ocular Irritation: The carboxylic acid moiety contributes to the compound's potential to act as a chemical irritant upon contact with skin and eyes. Prolonged or repeated contact can disrupt the lipid barrier of the skin, leading to redness and inflammation.[5]
-
Respiratory Tract Irritation: As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these fine particles can lead to irritation of the nose, throat, and lungs.[2][5]
-
Potential for Uncharacterized Toxicity: It is crucial to acknowledge that the toxicological properties of many research chemicals, including this one, have not been fully investigated.[6] Many carboxylic acid-containing drugs are known to be associated with idiosyncratic drug toxicity, potentially through the formation of reactive metabolites like acyl glucuronides or acyl Coenzyme A (CoA) conjugates.[8][9] Although this has not been demonstrated for 1-Benzylazetidine-3-carboxylic acid specifically, this potential underscores the necessity of a precautionary approach to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted in a well-ventilated area.[2][10] A certified chemical fume hood or a powder containment hood (ventilated balance enclosure) is mandatory to prevent the inhalation of dust.[11]
-
Process Enclosure: For larger-scale operations, the use of process enclosures or glove boxes should be considered to fully contain the material.[11]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before use. Use proper removal technique to avoid self-contamination. For extended work, consider double-gloving.[6][12] |
| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 certified) or chemical safety goggles. | Goggles are required when there is a splash hazard. A face shield may be necessary for larger quantities or when vigorous mixing is involved.[11][12][13] |
| Body Protection | Laboratory coat. | A fully-buttoned lab coat keeps the powder off personal clothing. For tasks with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended.[11][12] |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Required when engineering controls are insufficient or during spill cleanup. Use should be part of a formal respiratory protection program that includes fit-testing and training.[11][14] |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, validated protocol is the cornerstone of safe laboratory practice.
Pre-Handling Risk Assessment
Before any work begins, perform a risk assessment specific to the planned experiment. Consider the quantity of material being used, the potential for dust generation, and the compatibility with other reagents.
Step-by-Step Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment before retrieving the chemical.
-
PPE Donning: Put on all required PPE as specified in Section 3.2.
-
Chemical Retrieval: Retrieve the container from its designated storage location. Ensure the container is tightly sealed and the exterior is clean before bringing it into the work area.
-
Weighing and Transfer: Perform all weighing and transfer operations within the fume hood or a ventilated balance enclosure to contain any dust. Use non-sparking tools to handle the solid.[2] Avoid actions that could generate dust clouds, such as dropping material from a height.
-
Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to minimize splashing and aerosolization.
-
Post-Handling Decontamination: After use, securely close the primary container. Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, etc.) in a clearly labeled hazardous waste container.[15]
-
PPE Doffing: Remove PPE in the correct order (gloves first) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][7]
Storage Requirements
To maintain chemical integrity and prevent accidental exposure, store 1-Benzylazetidine-3-carboxylic acid according to these conditions:
-
Container: Store in a tightly closed, properly labeled container.[2][11]
-
Environment: Keep in a dry, cool, and well-ventilated place.[2][11]
-
Security: The storage area should be locked or otherwise secured to restrict access.[2][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[11][13]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][7][13] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13] |
| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][11] |
Spill Response Protocol
This protocol applies to small spills (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional emergency response.
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure ventilation is adequate (fume hood is operational). If the spill is outside a hood, evacuate the area.
-
Protect: Don all necessary PPE, including an N95 respirator, goggles, lab coat, and double gloves.
-
Contain & Clean: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[5] Carefully sweep or wipe up the material, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[11][15]
-
Decontaminate: Clean the spill area with soap and water or another suitable cleaning agent.
-
Report: Report the incident to the laboratory supervisor or institutional safety office as required.
Below is a diagram illustrating the logical flow for responding to a small chemical spill.
Caption: Workflow for small chemical spill response.
Waste Disposal
All waste contaminated with 1-Benzylazetidine-3-carboxylic acid, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[2][15] Do not dispose of this material down the drain or in regular trash.[5][15]
Conclusion
1-Benzylazetidine-3-carboxylic acid is a compound with moderate, manageable hazards. Its primary risks—irritation to the skin, eyes, and respiratory tract—can be effectively mitigated through the consistent application of the principles outlined in this guide. By prioritizing engineering controls, rigorously adhering to PPE standards, and following established handling protocols, researchers can safely utilize this important chemical intermediate to advance their scientific objectives.
References
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Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). New Jersey Department of Health. Retrieved from [Link]
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MSDS of 1-Methylazetidine-3-carboxylic acid. (2018, November 28). Capot Chemical Co., Ltd. Retrieved from [Link]
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1-Benzylazetidine-3-carboxylic acid | C11H13NO2. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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1-Benzyl-azetidine-3-carboxylic Acid, 36476-87-6. (n.d.). IndiaMART. Retrieved from [Link]
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Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]
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Bailey, M. J., & Dickinson, R. G. (2003). The structural chemistry of the reactive metabolites of carboxylic acid drugs. Chemical Research in Toxicology, 16(5), 581-594. Retrieved from [Link]
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3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Lempainen, J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2269-2277. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 1-benzylazetidine-3-carboxylate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly sought after due to their unique ability to impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability, solubility, and receptor binding affinity.[1][2] This protocol details a reliable N-alkylation strategy starting from the commercially available Ethyl azetidine-3-carboxylate hydrochloride. We emphasize the rationale behind key procedural steps, ensuring the protocol is not only reproducible but also understandable and adaptable for researchers. The guide includes reagent quantification, a detailed workflow, purification methods, and characterization data, making it suitable for professionals in synthetic chemistry and pharmaceutical development.
Introduction and Scientific Background
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug design.[1] Its inherent ring strain and rigid, three-dimensional structure distinguish it from less strained rings like pyrrolidines or more reactive aziridines.[2] Incorporating an azetidine ring can significantly enhance a molecule's pharmacokinetic profile, making it an attractive component in the development of novel therapeutics for a range of diseases, including central nervous system disorders and cancer.[1]
Ethyl 1-benzylazetidine-3-carboxylate serves as a key intermediate for introducing this desirable scaffold. The N-benzyl group acts as a stable protecting group that can also be removed under hydrogenolysis conditions if further functionalization at the nitrogen is required. The ethyl ester at the 3-position provides a handle for various chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.
This protocol describes a direct and efficient synthesis via a nucleophilic substitution (SN2) reaction. The secondary amine of Ethyl azetidine-3-carboxylate acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The choice of a suitable base and solvent is critical for achieving high yield and purity, as will be detailed in the protocol.
Reaction Scheme and Mechanism
The synthesis proceeds via a standard N-alkylation mechanism. Ethyl azetidine-3-carboxylate hydrochloride is first neutralized and deprotonated by a base (potassium carbonate) to generate the free, nucleophilic secondary amine. This amine then attacks benzyl bromide in an SN2 fashion to form the desired product and a bromide salt byproduct.
Scheme 1: Synthesis of Ethyl 1-benzylazetidine-3-carboxylate

Caption: N-benzylation of Ethyl azetidine-3-carboxylate using benzyl bromide and potassium carbonate in acetonitrile.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | 165.62 | AChemBlock, AiFChem |
| Benzyl bromide | 100-39-0 | 171.04 | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Fisher Scientific |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | VWR Chemicals |
| Brine (Saturated NaCl solution) | N/A | N/A | Lab-prepared |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Sigma-Aldrich |
| Silica gel, 230-400 mesh | 63231-67-4 | 60.08 | SiliCycle Inc. |
Reagent Quantification Table
| Reagent | Amount (mmol) | Equivalents | Mass / Volume |
| Ethyl azetidine-3-carboxylate HCl | 10.0 | 1.0 | 1.66 g |
| Benzyl bromide | 11.0 | 1.1 | 1.25 mL (1.88 g) |
| Potassium carbonate (K₂CO₃) | 25.0 | 2.5 | 3.46 g |
| Acetonitrile (MeCN) | N/A | N/A | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl azetidine-3-carboxylate hydrochloride (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Add 50 mL of anhydrous acetonitrile.
-
Rationale: Anhydrous conditions are preferred to prevent hydrolysis of the ester. Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen, making it nucleophilic.[3] Using more than two equivalents ensures complete neutralization and deprotonation. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.
-
-
Addition of Alkylating Agent:
-
With vigorous stirring, add benzyl bromide (1.25 mL, 11.0 mmol) to the suspension dropwise at room temperature.
-
Safety Note: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate (~10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.[4]
-
Rationale: This filtration step removes the bulk of inorganic byproducts, simplifying the subsequent purification.
-
-
Liquid-Liquid Extraction:
-
Dissolve the crude oil in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The water wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Ethyl 1-benzylazetidine-3-carboxylate as a colorless to pale yellow oil.
-
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate.
Expected Results and Characterization
-
Yield: 75-90%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -NCH₂Ph), 3.60 (t, J = 7.8 Hz, 2H, azetidine-H), 3.35-3.25 (m, 1H, azetidine-H), 3.20 (t, J = 7.8 Hz, 2H, azetidine-H), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.5, 138.0, 128.8, 128.3, 127.2, 62.5, 60.8, 56.0, 34.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₈NO₂ [M+H]⁺: 220.13; found: 220.13.
Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. Ensure the temperature is maintained at 60 °C. |
| Inactive reagents (e.g., wet solvent/base). | Use freshly opened anhydrous solvents and ensure the potassium carbonate is dry. | |
| Low Yield | Loss of product during work-up or purification. | Ensure complete extraction from the aqueous layer. Be careful during column chromatography to avoid mixing fractions. |
| Side reactions (e.g., over-alkylation). | Avoid a large excess of benzyl bromide. The use of 1.1 equivalents is generally sufficient. | |
| Product Contamination | Incomplete removal of starting material or benzyl bromide. | Optimize column chromatography; a shallower gradient may be needed for better separation. A water wash helps remove the KBr salt. |
Conclusion
This application note details a validated and efficient protocol for the synthesis of Ethyl 1-benzylazetidine-3-carboxylate. By explaining the chemical principles behind each step, this guide empowers researchers to reliably produce this key intermediate for applications in drug discovery and medicinal chemistry. The straightforward procedure, use of readily available reagents, and high expected yield make this method a valuable addition to the synthetic chemist's toolkit.
References
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Synthesis of azetidine derivatives.
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
1-Benzylazetidine-3-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]
-
Singh, I., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Park, C. H., & Lee, H. Y. (2004). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kumar, G. S., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Available at: [Link]
-
Protti, S., et al. (2016). Smooth Photocatalyzed Benzylation of Electrophilic Olefins via Decarboxylation of Arylacetic Acids. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Sharma, P., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 1-benzylazetidine-3-carboxylate as a Versatile Scaffold in Drug Discovery
Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their inherent ring strain and non-planar, sp³-rich character impart unique conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the azetidine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it an attractive scaffold for the development of novel therapeutics.[1] Ethyl 1-benzylazetidine-3-carboxylate, in particular, serves as a versatile building block, offering multiple points for chemical modification to explore a wide chemical space and generate libraries of potential drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of ethyl 1-benzylazetidine-3-carboxylate as a central scaffold in medicinal chemistry. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.
Part 1: Synthesis of the Ethyl 1-benzylazetidine-3-carboxylate Scaffold
The synthesis of ethyl 1-benzylazetidine-3-carboxylate can be efficiently achieved through a two-step process starting from the commercially available azetidine-3-carboxylic acid. This process involves N-benzylation followed by esterification.
Protocol 1: Synthesis of 1-benzylazetidine-3-carboxylic acid
This protocol details the N-alkylation of azetidine-3-carboxylic acid with benzyl bromide.
Materials:
-
Azetidine-3-carboxylic acid
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of acetonitrile and water, add sodium bicarbonate (3.0 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylazetidine-3-carboxylic acid.[2]
Protocol 2: Fischer Esterification to Ethyl 1-benzylazetidine-3-carboxylate
This protocol describes the acid-catalyzed esterification of 1-benzylazetidine-3-carboxylic acid with ethanol.[3][4]
Materials:
-
1-benzylazetidine-3-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-benzylazetidine-3-carboxylate.
Part 2: Derivatization Strategies for Library Synthesis
The ethyl 1-benzylazetidine-3-carboxylate scaffold offers three primary points for diversification: the ethyl ester, the azetidine nitrogen, and the azetidine ring itself.
A. Modification of the Carboxylate Group
The ethyl ester can be readily converted into a variety of other functional groups, most notably amides, which are prevalent in bioactive molecules.
This is a prerequisite for many subsequent modifications. Alkaline hydrolysis is generally preferred as it is irreversible.[5][6]
Materials:
-
Ethyl 1-benzylazetidine-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1-benzylazetidine-3-carboxylic acid.
The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents.[7][8]
Materials:
-
1-benzylazetidine-3-carboxylic acid
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in DMF or DCM and add it to the reaction mixture. Alternatively, add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
B. Modification at the Azetidine Nitrogen
The benzyl group on the nitrogen serves as a useful protecting group that can be removed to allow for further functionalization.
This is a clean and efficient method for removing the benzyl group.[9]
Materials:
-
Ethyl 1-benzylazetidine-3-carboxylate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain ethyl azetidine-3-carboxylate.
The resulting secondary amine can then be functionalized via N-alkylation, N-arylation, or acylation using standard procedures.
C. Reduction of the Ethyl Ester
The ester functionality can be reduced to a primary alcohol, providing another point for diversification.
Materials:
-
Ethyl 1-benzylazetidine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Zinc chloride (ZnCl₂)[10]
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ethyl acetate.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-benzylazetidin-3-yl)methanol.
Part 3: Applications in Drug Discovery
The ethyl 1-benzylazetidine-3-carboxylate scaffold and its derivatives have potential applications in various therapeutic areas, drawing parallels from the activities of other substituted azetidines.
A. Azetidines as Carboxylic Acid Bioisosteres
The azetidine-3-carboxylic acid moiety can be considered a bioisostere for other amino acids or carboxylic acid-containing fragments in known pharmacophores. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[11][12]
B. Potential as Enzyme Inhibitors
Derivatives of azetidine-3-carboxamides have shown promise as inhibitors of various enzymes. For instance, azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[13] The conformational constraint imposed by the azetidine ring can be crucial for fitting into the active site of enzymes.
C. Applications in Neuroscience
Azetidine derivatives have been explored as GABA uptake inhibitors, suggesting their potential in treating neurological disorders.[14] The rigid azetidine core can help in presenting the necessary pharmacophoric elements in a defined spatial orientation for optimal interaction with receptors and transporters in the central nervous system.
D. Antimicrobial and Anticancer Agents
New derivatives of azetidine-3-carbonyl compounds have been synthesized and evaluated for their antibacterial and anticancer properties.[13] This highlights the potential of the azetidine-3-carboxylate scaffold in developing novel anti-infective and cytotoxic agents.
Structure-Activity Relationship (SAR) Insights
From studies on related azetidine derivatives, some general SAR trends can be inferred:
-
Substitution at the Nitrogen: The nature of the substituent on the azetidine nitrogen significantly influences biological activity. Aromatic and heteroaromatic groups can engage in pi-stacking or hydrogen bonding interactions with the target protein.
-
Amide Modifications: The R-group of the amide derived from the 3-carboxylate position is crucial for potency and selectivity. Exploring a variety of amines in the amide coupling reaction is a key strategy for optimizing activity.
-
Stereochemistry: For chiral azetidine derivatives, the stereochemistry at the substituted centers can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other.[13]
Data Presentation
Table 1: Physicochemical Properties of Ethyl 1-benzylazetidine-3-carboxylate and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-benzylazetidine-3-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | 94985-27-0[2] |
| Ethyl 1-benzylazetidine-3-carboxylate | C₁₃H₁₇NO₂ | 219.28 | 103491-30-1 |
Visualization of Synthetic Pathways
Caption: Synthetic routes for the preparation and derivatization of the ethyl 1-benzylazetidine-3-carboxylate scaffold.
Conclusion
Ethyl 1-benzylazetidine-3-carboxylate is a valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the multiple points for chemical modification allow for the creation of diverse chemical libraries. The unique properties of the azetidine ring can impart favorable pharmacokinetic and pharmacodynamic characteristics to the resulting molecules. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this promising building block in their quest for novel and improved therapeutics.
References
- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25489-25497.
- (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836–15869.
-
PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47749-47771.
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]
- (2011).
- (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
-
(2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
- (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.
- (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
-
(2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
- (2020).
- (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(12), 1957–1967.
- (2022). Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. Biotechnology Journal, 12(11), 1600751.
- (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1786–1811.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950–958.
- (2006). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 49(10), 3013-3024.
- (2021). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 33(5), 1043-1048.
- (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
- (2015). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 24(10), 3671-3682.
- (2017). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 1(1), 63-71.
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
- (2010).
- (2022).
- (2017).
- (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226.
- (2017). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Journal of the Korean Chemical Society, 61(1), 37-46.
- (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 433-439.
- (2004). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2004(5), 103-108.
- (2003). Process for the preparation of carboxylic benzyl esters.
- (2014). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
- (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- (2000). Synthesis of azetidine derivatives.
- (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 19(11), 1784-1789.
-
(2001). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Constrained Peptide Analogs Using Ethyl 1-benzylazetidine-3-carboxylate
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
Peptides represent a promising class of therapeutics, offering high potency and specificity. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility. Constraining the peptide backbone into a well-defined three-dimensional structure can overcome these limitations, leading to enhanced receptor affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.[1] One effective strategy to achieve this is the incorporation of non-natural, sterically constrained amino acids.
This guide provides a comprehensive overview and detailed protocols for the synthesis of constrained peptide analogs using Ethyl 1-benzylazetidine-3-carboxylate as a versatile starting material. The azetidine ring, a strained four-membered heterocycle, serves as a unique structural scaffold that can induce specific turns in the peptide backbone, thereby pre-organizing it for macrocyclization and enhancing its biological activity.[2][3] We will delineate the transformation of this readily available precursor into an Fmoc-protected building block suitable for solid-phase peptide synthesis (SPPS), its incorporation into a linear peptide sequence, and the subsequent cyclization to yield a constrained peptide analog.
Strategic Overview: From Starting Material to Constrained Peptide
The journey from Ethyl 1-benzylazetidine-3-carboxylate to a final, cyclized peptide analog involves a multi-step synthetic sequence. The benzyl group on the azetidine nitrogen and the ethyl ester at the 3-position are protecting groups that must be manipulated to prepare the monomer for peptide synthesis. The overall strategy involves:
-
Preparation of the Fmoc-Azetidine-3-Carboxylic Acid Monomer: This is the core of the initial synthesis, transforming the starting material into a building block compatible with standard Fmoc-based solid-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation of the custom-synthesized azetidine monomer into a desired linear peptide sequence.
-
Cleavage and Cyclization: Release of the linear peptide from the solid support and subsequent head-to-tail macrocyclization to yield the final constrained analog.
Sources
Application Notes & Protocols: Synthesis of Radiolabeled Ethyl 1-benzylazetidine-3-carboxylate for Positron Emission Tomography (PET)
Introduction: The Significance of Azetidine Scaffolds in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and metabolic stability have led to its incorporation into a variety of bioactive molecules and clinical drug candidates.[1] Ethyl 1-benzylazetidine-3-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The ability to radiolabel this compound, for instance with Carbon-11, opens the door to in-vivo investigation of its pharmacokinetic and pharmacodynamic properties using Positron Emission Tomography (PET), a powerful molecular imaging technique.[2][3]
This document provides a comprehensive guide for the synthesis of both the non-radiolabeled ("cold") standard and the Carbon-11 labeled version of ethyl 1-benzylazetidine-3-carboxylate, intended for researchers, scientists, and professionals in the field of drug development and radiopharmaceutical chemistry.
PART 1: Synthesis of the Non-Radiolabeled Standard: Ethyl 1-benzylazetidine-3-carboxylate
A robust and reproducible synthesis of the non-radiolabeled standard is a prerequisite for any radiolabeling effort. It serves as a reference for characterization and as a standard for chromatographic purification. The proposed synthesis involves a two-step process starting from commercially available ethyl azetidine-3-carboxylate hydrochloride.
Protocol 1: N-Benzylation of Ethyl azetidine-3-carboxylate
This protocol describes the attachment of the benzyl group to the nitrogen atom of the azetidine ring.
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-benzylazetidine-3-carboxylate.
PART 2: Radiosynthesis of [¹¹C]Ethyl 1-benzylazetidine-3-carboxylate
The radiosynthesis of the target compound will be achieved via the O-alkylation of a suitable precursor, 1-benzylazetidine-3-carboxylic acid, with [¹¹C]ethyl iodide. This strategy leverages the well-established and highly efficient production of [¹¹C]ethyl iodide from cyclotron-produced [¹¹C]methane.
Conceptual Workflow for Radiosynthesis
Caption: Automated radiosynthesis workflow.
Step 1: Synthesis of the Precursor: 1-Benzylazetidine-3-carboxylic acid
The precursor for the radiolabeling reaction is synthesized by the hydrolysis of the non-radiolabeled standard.
Protocol 2: Hydrolysis of Ethyl 1-benzylazetidine-3-carboxylate
Materials:
-
Ethyl 1-benzylazetidine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~3-4 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-benzylazetidine-3-carboxylic acid.
Step 2: Production of [¹¹C]Ethyl Iodide
Carbon-11 is produced in a cyclotron as [¹¹C]CO₂ or [¹¹C]CH₄.[2][4] For the synthesis of [¹¹C]ethyl iodide, [¹¹C]CH₄ is the preferred starting material. The conversion of [¹¹C]CH₄ to [¹¹C]ethyl iodide is a standard, automated process in most radiochemistry facilities. It typically involves the reaction of [¹¹C]CH₄ with iodine in the gas phase at high temperature.
Step 3: The ¹¹C-Ethylation Reaction
This is the key step where the Carbon-11 label is incorporated into the molecule. The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and efficient reaction.[5]
Protocol 3: Radiosynthesis of [¹¹C]Ethyl 1-benzylazetidine-3-carboxylate
Materials:
-
1-Benzylazetidine-3-carboxylic acid (precursor)
-
[¹¹C]Ethyl iodide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Automated radiosynthesis module
-
HPLC system with a radioactivity detector
Procedure (to be performed in an automated synthesis module):
-
A solution of 1-benzylazetidine-3-carboxylic acid (approx. 1-2 mg) and cesium carbonate (approx. 5 mg) in DMF (300 µL) is prepared in a sealed reaction vessel.
-
The cyclotron-produced [¹¹C]ethyl iodide is trapped in the reaction vessel at room temperature.
-
The reaction vessel is heated to 100-120°C for 3-5 minutes.
-
After the reaction, the mixture is cooled, diluted with HPLC mobile phase, and injected into the preparative HPLC system for purification.
Step 4: Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the radiolabeled product is essential to remove unreacted precursor, radiolabeling agent, and any side products.[6]
HPLC System Parameters (Illustrative Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase, semi-preparative |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient or isocratic) |
| Flow Rate | 3-5 mL/min |
| Detection | UV (at a wavelength to detect the cold standard) and a radioactivity detector in series.[6] |
The fraction corresponding to the [¹¹C]ethyl 1-benzylazetidine-3-carboxylate peak on the radioactivity detector is collected.
Step 5: Formulation
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter into a sterile vial for subsequent quality control and in-vivo use. The organic solvent from the HPLC mobile phase is usually removed by evaporation before final formulation.
PART 3: Quality Control
Stringent quality control is mandatory for any radiopharmaceutical intended for human use to ensure its safety and efficacy.[5][6]
Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the product should be the major peak. |
| Radionuclidic Purity | Gamma-ray spectroscopy | Characteristic 511 keV peak for ¹¹C. |
| Specific Activity | Calculated from the total radioactivity and the mass of the product | To be determined based on application, but should be high to minimize mass effects. |
| pH | pH meter or pH paper | Between 4.5 and 7.5 |
| Sterility & Endotoxins | Standard microbiological tests | Must meet pharmacopeia standards. |
Discussion: Causality and Experimental Choices
-
Choice of Radiolabeling Position: Labeling the ethyl ester group is a strategic choice. The synthesis of [¹¹C]ethyl iodide is a well-established and high-yielding process. Furthermore, ester groups are often sufficiently stable in vivo for the duration of a typical PET scan.
-
Precursor Selection: The carboxylic acid precursor is ideal as it provides a nucleophilic site for the electrophilic [¹¹C]ethyl iodide. The use of a mild base like cesium carbonate facilitates the deprotonation of the carboxylic acid without promoting side reactions.
-
Reaction Conditions: The use of a polar aprotic solvent like DMF is standard for such alkylation reactions. The elevated temperature is necessary to drive the reaction to completion within the short timeframe dictated by the half-life of Carbon-11.
-
Purification Method: HPLC is the gold standard for the purification of radiopharmaceuticals.[6] It allows for the separation of the desired product from closely related impurities, ensuring high radiochemical purity.
Conclusion
This document outlines a comprehensive and scientifically sound approach for the synthesis of radiolabeled ethyl 1-benzylazetidine-3-carboxylate. The provided protocols, from the synthesis of the non-radiolabeled standard to the final quality control of the ¹¹C-labeled product, are designed to be reproducible and adaptable to standard radiochemistry laboratory settings. The successful implementation of this guide will enable researchers to produce this valuable PET tracer for preclinical and potentially clinical research, furthering our understanding of the in-vivo behavior of azetidine-containing molecules.
References
-
Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]
-
Rotstein, B. H., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 863. [Link]
-
Rotstein, B. (2025). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]
-
Kihlberg, T., & Långström, B. (2015). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. In Handbook of Radiopharmaceuticals (pp. 1-26). [Link]
-
Vasdev, N., et al. (2019). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44828820, Ethyl azetidine-3-carboxylate hydrochloride. [Link]
-
Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. SpringerLink. [Link]
-
Gao, Y., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2616-2633. [Link]
-
IntechOpen. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. [Link]
-
Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. YouTube. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
American Chemical Society. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of Ethyl 1-benzylazetidine-3-carboxylate for Medicinal Chemistry Programs
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1] As a conformationally rigid, sp³-rich motif, it serves as a valuable bioisostere for other cyclic and acyclic structures, often improving metabolic stability, solubility, and receptor binding affinity.[1][2] Ethyl 1-benzylazetidine-3-carboxylate is a versatile and commercially available building block that provides medicinal chemists with a robust entry point into novel chemical space. This guide details key derivatization strategies for this scaffold, providing experimentally validated protocols and explaining the chemical rationale behind each transformation. The protocols herein cover N-debenzylation, ester hydrolysis, amide coupling, and ester reduction, enabling the synthesis of diverse compound libraries for drug discovery programs.
The Strategic Value of the Azetidine Scaffold
The four-membered azetidine ring has emerged as a "privileged" structure in drug discovery.[2][3] Its inherent ring strain and non-planar geometry provide a unique three-dimensional vector for substituents, which can be exploited to optimize interactions with biological targets.[1][4] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater chemical stability, making it more suitable for the rigors of drug development.[2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, validating its utility in creating effective therapeutics.[1]
Ethyl 1-benzylazetidine-3-carboxylate serves as an ideal starting point for azetidine-based discovery projects due to its three distinct functional handles, which can be manipulated orthogonally.
Figure 1: Key derivatization pathways from Ethyl 1-benzylazetidine-3-carboxylate.
Core Synthetic Transformations and Protocols
Protocol 1: N-Debenzylation via Catalytic Hydrogenation
Scientific Rationale: The N-benzyl group is a common protecting group for secondary amines. Its removal is often the first step in a synthetic sequence, unmasking the azetidine nitrogen for subsequent functionalization (e.g., N-arylation, N-alkylation, or sulfonylation). Catalytic hydrogenation is the method of choice due to its clean conversion and simple workup. Pearlman's catalyst (Pd(OH)₂/C) is particularly effective for cleaving N-benzyl bonds and is often more active and less prone to causing ring-opening than standard Pd/C.[5] The addition of a mild acid, such as acetic acid, can accelerate the reaction by protonating the amine, thereby preventing catalyst poisoning.[5]
Experimental Protocol:
-
Vessel Preparation: To a suitable hydrogenation vessel, add Ethyl 1-benzylazetidine-3-carboxylate (1.0 eq).
-
Solvent & Catalyst: Dissolve the starting material in ethanol (EtOH) or methanol (MeOH) to a concentration of approximately 0.1 M. To this solution, add Pearlman's catalyst (20% Pd(OH)₂/C, 10-15 mol% by weight).
-
Atmosphere Purge: Seal the vessel and purge thoroughly with nitrogen gas, followed by a purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature (20-25 °C) or with gentle heating (up to 60 °C) to increase the reaction rate.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours). The primary byproduct is toluene.
-
Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent (EtOH or MeOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl azetidine-3-carboxylate, which is often a volatile oil and can be used directly in the next step without further purification.
Trustworthiness Check: The complete disappearance of the aromatic protons corresponding to the benzyl group in the ¹H NMR spectrum confirms successful debenzylation. The mass spectrum will show a mass loss of 90 Da corresponding to the benzyl fragment.
Protocol 2: Ester Hydrolysis to the Carboxylic Acid
Scientific Rationale: Conversion of the ethyl ester to a carboxylic acid is a critical step that enables the vast and powerful chemistry of amide bond formation, one of the most common reactions in medicinal chemistry.[6] Saponification, or base-catalyzed hydrolysis, is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process, driving the reaction to completion.[7][8] Lithium hydroxide (LiOH) is a common choice as it is less likely to cause epimerization at adjacent stereocenters compared to NaOH or KOH, although for this achiral substrate, any of these bases are suitable. A co-solvent system, such as tetrahydrofuran (THF) and water, is used to ensure the solubility of both the organic ester and the inorganic base.[9]
Experimental Protocol:
-
Dissolution: Dissolve Ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 v/v ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product, being a carboxylate salt, will have a very different retention factor/time from the starting ester. The reaction is typically complete within 2-6 hours.
-
Work-up & Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with a 1 M HCl or citric acid solution. The carboxylic acid product will often precipitate out of solution. If it remains dissolved, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-Benzylazetidine-3-carboxylic acid as a solid.
Figure 2: Step-by-step workflow for the saponification of the ethyl ester.
Protocol 3: Amide Coupling via Activated Esters
Scientific Rationale: Amide bond formation is central to drug discovery. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "active ester" intermediate.[10] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are widely used.[6][11] EDC, in the presence of an additive like 4-dimethylaminopyridine (DMAP) and/or hydroxybenzotriazole (HOBt), forms a reactive O-acylisourea intermediate.[10][11] HATU is a uronium-based coupling agent that forms a highly reactive HOBt-ester, often leading to faster reactions and higher yields, especially with sterically hindered or electron-deficient amines. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[6]
Experimental Protocol (using HATU):
-
Acid Activation: To a solution of 1-Benzylazetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq). Stir this mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. These couplings are often complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Cost | General Use Case |
| EDC·HCl | HOBt, DMAP | DIPEA | DCM, DMF | Low | Standard, robust couplings |
| HATU | None | DIPEA | DMF | High | Difficult or hindered couplings, rapid reactions |
| DCC/DIC | HOBt | DIPEA | DCM | Low-Medium | Effective, but produces urea byproduct |
| Table 1: Comparison of common amide coupling conditions. |
Protocol 4: Ester Reduction to a Primary Alcohol
Scientific Rationale: Reducing the ester functionality to a primary alcohol provides an alternative diversification point. The resulting hydroxyl group can be used in etherification, esterification, or Mitsunobu reactions. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily converts esters to primary alcohols.[12][13] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[12]
Experimental Protocol:
-
Inert Setup: Set up an oven-dried, three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Suspension: Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (staining with permanganate can help visualize the alcohol product) or LC-MS.
-
Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the solid through Celite®, washing thoroughly with THF or ethyl acetate.
-
Drying & Concentration: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary to yield (1-Benzylazetidin-3-yl)methanol.
Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be performed by trained personnel under an inert atmosphere using anhydrous solvents and glassware.
Conclusion
Ethyl 1-benzylazetidine-3-carboxylate is a powerful scaffold for medicinal chemistry, offering multiple avenues for rapid library generation. The protocols detailed in this guide for N-debenzylation, ester hydrolysis, amide coupling, and ester reduction provide a reliable foundation for exploring the chemical space around the azetidine core. By understanding the rationale behind each synthetic step, researchers can troubleshoot reactions effectively and strategically design new analogs to optimize potency, selectivity, and pharmacokinetic properties in their drug discovery campaigns.
References
-
Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]
-
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
-
Title: Alcohol synthesis by carboxyl compound reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Simple derivatization method for sensitive determination of fatty acids with fluorescence detection by high-performance liquid chromatography using 9-(2-hydroxyethyl) Source: ResearchGate URL: [Link]
-
Title: Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide Source: Synlett URL: [Link]
-
Title: hydrolysis of esters Source: Chemguide URL: [Link]
-
Title: reduction of carboxylic acids Source: Chemguide URL: [Link]
-
Title: Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate Source: ResearchGate URL: [Link]
-
Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives Source: NIH URL: [Link]
-
Title: How to reduce carboxylic group to alcohol with nitro group untouched? Source: ResearchGate URL: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in Peptide Coupling with Sterically Hindered Amino Acids
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges and side reactions encountered when coupling sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib), N-alkylated residues, and β-branched residues (Val, Ile). Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to troubleshoot and optimize your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the specific issues you may encounter during your experiments. We delve into the causality behind these problems and provide actionable solutions.
Section 1: Incomplete Coupling & Low Yields
Q: Why is my coupling reaction inefficient when using sterically hindered amino acids like Aib, Val, or N-methylated residues?
A: The primary cause of inefficient coupling is kinetic. Steric hindrance, from either the side chain of the incoming amino acid or the N-terminal amine of the peptide-resin, dramatically slows down the rate of amide bond formation.[1][2] Traditional coupling reagents may not be potent enough to drive the reaction to completion within a standard timeframe, leading to low yields and deletion sequences.[1] This is particularly true when coupling two consecutive hindered residues. For instance, coupling the carboxylic acid of a dialkylglycine is significantly more difficult than coupling a standard amino acid to its amine group.[3]
Q: What are the most effective coupling reagents for hindered amino acids?
A: For challenging couplings, you need highly reactive activation methods. The choice of reagent is critical for success.[4]
-
Onium Salts (Aminium/Phosphonium): These are the go-to reagents for difficult couplings.[5]
-
HATU, HCTU, and PyAOP: These reagents generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) or related esters.[5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction, making them among the most efficient reagents available.[5] HATU is often cited as effective for hindered couplings.[1][6]
-
COMU: This is a newer generation aminium salt based on OxymaPure. It offers coupling efficiencies comparable to HATU but with improved safety, as it avoids the potentially explosive HOBt/HOAt byproducts.[7] COMU is particularly well-suited for microwave-assisted synthesis.[7]
-
-
Amino Acid Fluorides: For the most extreme cases, such as coupling two Aib residues, converting the incoming amino acid to its acid fluoride derivative is a highly effective strategy.[7][8] This method often succeeds where others fail.[3]
-
Specialized Reagents: TOTT (a thiuronium salt) has also shown good results in coupling sterically hindered or methylated amino acids, with reports of lower racemization levels compared to other reagents.[7]
Q: How can I improve coupling efficiency without just changing the reagent?
A: Several procedural modifications can significantly improve outcomes:
-
Extended Reaction Times: Given the slower kinetics, simply increasing the coupling time can be effective. Monitor the reaction using a reliable test (note: the Kaiser test can be unreliable with hindered N-termini). Double or even triple coupling may be necessary.[8]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C or using microwave irradiation) can provide the necessary energy to overcome the activation barrier.[9][10]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solubilizing properties.[8][11]
Section 2: Epimerization (Racemization)
Q: I'm observing significant diastereomeric impurities in my product. What causes epimerization during the coupling of hindered residues?
A: Epimerization is the loss of stereochemical integrity at the α-carbon of the activated amino acid. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[7] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[9][12]
This side reaction is particularly problematic with sterically hindered amino acids for two reasons:
-
Prolonged Activation: The slow coupling reaction means the activated amino acid exists in its highly reactive (and racemization-prone) state for a longer period, increasing the opportunity for oxazolone formation and proton abstraction.[6]
-
Highly Reactive Reagents: The very reagents used to force the coupling are also highly efficient at forming the activated species that can lead to racemization.
Histidine and Cysteine are particularly susceptible to racemization, but any residue can be affected under forcing conditions.[9]
Q: How can I minimize or prevent racemization?
A: The key is to suppress the formation or lifetime of the oxazolone intermediate and to carefully control the reaction environment.
-
Use of Additives: The single most effective strategy is the inclusion of additives like HOBt, HOAt, or OxymaPure in your coupling cocktail.[7][9][13] These additives react with the initial activated species to form an active ester that is more stable and less prone to racemization than the oxazolone.[13] HOAt and OxymaPure are generally considered superior to HOBt for suppressing racemization.[5][7]
-
Base Selection: The choice and amount of base are critical. Use of a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is standard. Using a weaker base, such as 2,4,6-collidine, has been shown to suppress racemization, particularly for sensitive residues like Cysteine.[14]
-
Solvent Polarity: Less polar solvents, such as Dichloromethane (DCE), can significantly reduce epimerization compared to highly polar solvents like DMF.[15]
-
Temperature Control: While elevated temperatures can improve coupling, they can also accelerate racemization. For sensitive residues, lowering the coupling temperature may be necessary to find a balance between efficiency and chiral purity.[10]
Caption: Mechanism of racemization during peptide coupling.
Section 3: Diketopiperazine (DKP) Formation
Q: My synthesis is failing at the dipeptide stage, and I see a significant loss of my peptide from the resin. Could this be DKP formation?
A: Yes, this is a classic sign of Diketopiperazine (DKP) formation. This side reaction is an intramolecular cyclization of a dipeptide-resin, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a stable six-membered cyclic product.[9][16] This is most common during the Fmoc-deprotection step of the second amino acid, when the free N-terminal amine is liberated by the piperidine base.[17]
Q: Which sequences are most prone to DKP formation, especially with hindered amino acids?
A: DKP formation is highly sequence-dependent.[17]
-
Proline: If Proline is the first or second residue, the risk is extremely high due to the fixed cis-amide bond conformation that pre-organizes the dipeptide for cyclization.[9]
-
Sterically Hindered Residues: While Proline is the most common culprit, hindered residues in the first two positions can also promote DKP formation. The steric bulk can slow down the subsequent intermolecular coupling of the third amino acid, giving the intramolecular cyclization more time to occur.
-
Glycine: A C-terminal Glycine can also increase the rate of DKP formation due to its lack of steric hindrance, allowing for easier cyclization.
Caption: Competing pathways of DKP formation vs. chain elongation.
Q: What are the most effective strategies to prevent DKP formation?
A: Several strategies can effectively circumvent this problematic side reaction:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: This is often the preferred method. The extreme steric bulk of the 2-CTC linker shields the ester bond from intramolecular attack, significantly inhibiting DKP formation.[9]
-
Couple a Pre-formed Dipeptide: Instead of coupling the second amino acid individually, synthesize the Fmoc-AA2-AA1-OH dipeptide in solution and couple it to the resin in one step. This bypasses the vulnerable dipeptide-resin intermediate altogether.[9]
-
Modified Deprotection Conditions: Using an alternative Fmoc-removal cocktail, such as 2% DBU / 5% piperazine in NMP, has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[17]
-
"N-Trityl" Strategy: Couple the second amino acid with an N-trityl protecting group. This group is then removed with dilute TFA, leaving a protonated amine that can be coupled directly using in situ neutralization protocols, preventing the piperidine-induced cyclization.[9]
Troubleshooting Workflows & Protocols
Decision-Making Workflow for Hindered Couplings
Caption: A workflow to select the optimal strategy for hindered couplings.
Protocol 1: Optimized Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol utilizes a high-potency aminium salt reagent and is suitable for most difficult couplings.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation (Activation Mixture): In a separate vessel, dissolve the following reagents in DMF (or NMP for hydrophobic sequences):
-
Fmoc-Amino Acid (4 equivalents)
-
HATU or COMU (3.9 equivalents)
-
OxymaPure or HOAt (4 equivalents - Note: often included in the HATU/COMU formulation, but can be added separately)
-
-
Activation: Add DIPEA (8 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for a minimum of 2 hours. For very difficult couplings (e.g., Aib-Aib), extend the time to 4-6 hours or perform at 50°C.
-
Monitoring: Wash the resin with DMF. Perform a completion check (e.g., TNBS test, as Kaiser test may be unreliable).
-
Repeat if Necessary: If the test is positive, drain the resin and repeat steps 4-5 (a "double couple").[8]
Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Activating Group | Relative Reactivity | Racemization Risk | Key Advantages & Use Cases |
| DIC/HOBt | OBt Ester | Moderate | Moderate | Cost-effective; good for moderately hindered couplings.[7] |
| HBTU/TBTU | OBt Ester | High | Moderate | Widely used, but phosphonium reagents are often cleaner.[5] |
| HCTU | O-6-ClBt Ester | Very High | Moderate-Low | More reactive than HBTU due to the electron-withdrawing Cl group.[5] |
| HATU/PyAOP | OAt Ester | Highest | Low | Gold standard for difficult couplings; anchimeric assistance accelerates reaction.[1][5] |
| COMU | Oxyma Ester | Very High | Low | Excellent reactivity, safer byproduct profile (non-explosive), good for microwave SPPS.[7] |
| TFFH | Acid Fluoride | Highest | Very Low | Generates acid fluorides in situ; excellent for α,α-disubstituted amino acids like Aib.[7] |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Engle, J. (2020, June 4). Protecting Groups for Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Omega. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]
-
Baran Lab. (n.d.). Diketopiperazines. Scripps Research. Retrieved from [Link]
-
LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2023, December 8). Epimerisation in Peptide Synthesis. National Library of Medicine. Retrieved from [Link]
-
Thieme. (2020, September 23). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Connect. Retrieved from [Link]
-
PMC. (n.d.). An electronic effect on protein structure. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Dialkylglycines. AAPPTEC Peptides. Retrieved from [Link]
-
ResearchGate. (2025, May 2). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Retrieved from [Link]
-
ACS Publications. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
Acadechem. (n.d.). How to Optimize Peptide Synthesis? Acadechem. Retrieved from [Link]
-
PMC. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceDirect. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme.de [thieme.de]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biotage.com [biotage.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
"improving the stability of Ethyl 1-benzylazetidine-3-carboxylate"
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for Ethyl 1-benzylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experimentation. Our goal is to explain the causality behind experimental outcomes and offer robust, field-proven protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of Ethyl 1-benzylazetidine-3-carboxylate.
Q1: What are the primary chemical stability concerns for Ethyl 1-benzylazetidine-3-carboxylate?
A1: The structure of this molecule contains two primary functionalities susceptible to degradation: the azetidine ring and the ethyl ester group. The four-membered azetidine ring possesses significant ring strain, making it prone to ring-opening reactions, particularly under acidic conditions.[1][2][3] The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid or its salt.[4][5]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended).[6] It should be protected from light, moisture, and atmospheric oxygen. For long-term storage, keeping it in a desiccator within a refrigerator or freezer is best practice.[7][8]
Q3: Is Ethyl 1-benzylazetidine-3-carboxylate sensitive to pH?
A3: Yes, it is highly sensitive to pH.
-
Acidic Conditions (pH < 6): Low pH can catalyze both the hydrolysis of the ethyl ester to 1-benzylazetidine-3-carboxylic acid and, more critically, promote the ring-opening decomposition of the azetidine ring.[1] The protonation of the azetidine nitrogen is often the initiating step for ring cleavage.[1]
-
Basic Conditions (pH > 8): High pH will accelerate the hydrolysis of the ethyl ester via saponification, forming the corresponding carboxylate salt and ethanol.[5][9]
Q4: What types of solvents are recommended for dissolving and temporarily storing the compound?
A4: Anhydrous, aprotic, and non-nucleophilic solvents are highly recommended. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Toluene. Protic solvents like methanol or water can participate in hydrolysis or transesterification and should be avoided for storage, especially if acidic or basic impurities are present.
Q5: Can the N-benzyl group be unintentionally cleaved during a reaction?
A5: Yes. The N-benzyl group is susceptible to cleavage under standard hydrogenolysis conditions (e.g., using Palladium on carbon (Pd/C) with a hydrogen source).[10] It can also be removed by strong oxidizing agents or certain Lewis acids. If your experimental plan involves these conditions for other functional groups, you should anticipate potential debenzylation of the azetidine nitrogen.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Q: I am observing a new, more polar peak by HPLC/TLC after leaving my compound in a solution containing methanol. What is happening?
A: You are likely observing one of two degradation products:
-
Hydrolysis Product: The most probable impurity is 1-benzylazetidine-3-carboxylic acid , formed from the hydrolysis of the ethyl ester. This can happen if there is residual water in your solvent or if the solvent itself is protic and contains acidic or basic impurities. The carboxylic acid is significantly more polar than the parent ester, resulting in a shorter retention time on reverse-phase HPLC.
-
Transesterification Product: If the reaction was run in methanol, you might be seeing the methyl ester, Methyl 1-benzylazetidine-3-carboxylate , from a transesterification reaction.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to analyze the impurity. The hydrolysis product will have a mass (M-H)⁻ of 190.09, while the transesterification product will have a mass (M+H)⁺ of 206.11.
-
Prevent Recurrence: Always use high-purity, anhydrous solvents. If working in a protic solvent is necessary, ensure the conditions are strictly neutral and run the experiment at low temperatures for the shortest possible duration.
Q: My reaction yield is very low after an acidic aqueous workup (e.g., extraction with 1M HCl). What is causing the material loss?
A: You are likely experiencing acid-mediated decomposition of the azetidine ring. The high ring strain of azetidines makes them susceptible to ring-opening, a process that is significantly accelerated by acid.[1][2] The mechanism involves the protonation of the basic azetidine nitrogen, which activates the ring towards nucleophilic attack by water or other nucleophiles present, leading to a complex mixture of ring-opened byproducts.[1][11]
Troubleshooting Steps:
-
Avoid Strong Acids: If an acidic wash is necessary, use a milder, buffered solution (e.g., saturated ammonium chloride) or a dilute solution of a weak organic acid (e.g., 1% acetic acid) and minimize the contact time.
-
Alternative Purification: Whenever possible, opt for non-aqueous workups or direct purification by silica gel chromatography, eluting with a system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to keep the compound in its neutral, more stable form.
Visualization of Key Degradation Pathways
The following diagram illustrates the two most common degradation pathways for Ethyl 1-benzylazetidine-3-carboxylate.
Caption: Primary degradation pathways for the target compound.
Section 3: Protocols for Stability Assessment
To proactively understand and control the stability of your compound, we recommend performing a forced degradation study. This is a standard practice in pharmaceutical development.[12][13][14]
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the conditions for stressing the compound to identify potential degradants and sensitive conditions.
Objective: To identify degradation products and pathways under various stress conditions.
Materials:
-
Ethyl 1-benzylazetidine-3-carboxylate
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂
-
Equipment: HPLC-UV/MS, pH meter, oven, photostability chamber.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 2, 8, and 24 hours. Neutralize before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 30 min, 2, and 8 hours. Neutralize before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution in toluene in an oven at 70°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution in acetonitrile to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method against a control sample (stock solution diluted 1:1 with water/acetonitrile).
Visualization: Experimental Workflow for Stability Investigation
This diagram provides a logical workflow for troubleshooting an observed stability issue.
Caption: A logical workflow for investigating stability issues.
Section 4: Data Summary
The following table summarizes the key stability liabilities and recommended preventative measures.
| Stress Factor | Potential Degradation Pathway | Primary Degradant(s) | Recommended Prevention / Mitigation |
| Acid (pH < 6) | Ring-Opening, Ester Hydrolysis | Ring-opened products, 1-benzylazetidine-3-carboxylic acid | Maintain neutral pH; use buffered systems; avoid strong acidic reagents and workups.[1] |
| Base (pH > 8) | Ester Hydrolysis (Saponification) | 1-benzylazetidine-3-carboxylate salt | Maintain neutral pH; avoid strong basic reagents.[5][9] |
| Oxidants (e.g., H₂O₂) | Oxidation of N-atom or benzyl group | N-oxides, Benzaldehyde derivatives | Work under an inert atmosphere; use peroxide-free solvents. |
| Heat (> 60°C) | Acceleration of all pathways | Mixture of degradants | Perform reactions at or below room temperature where possible; store compound at 2-8°C.[6] |
| Light (UV/Vis) | Photodegradation | Potential complex mixture | Protect solid and solutions from light using amber vials or by wrapping containers in foil.[7] |
| Hydrogenolysis (Pd/C, H₂) | N-Debenzylation | Ethyl azetidine-3-carboxylate | Use alternative catalysts or protecting groups if debenzylation is not the desired outcome.[10] |
References
-
Buser, C. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
- Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
PubChem. 1-Benzylazetidine-3-carboxylic acid. Available at: [Link]
-
Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
-
Chemguide. Hydrolysing esters. Available at: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available at: [Link]
-
Nobe, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Nobe, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
-
ResearchGate. Stability of different azetidine esters. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Lifitegrast Degradation: Products and Pathways. PMC - NIH. Available at: [Link]
-
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]
-
ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]
-
PubMed. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Available at: [Link]
-
ChemRxiv. (2023). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Available at: [Link]
-
ResearchGate. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. Available at: [Link]
-
ACS Publications. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]
-
ACS Publications. (2023). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
Lumen Learning. 15.9 Hydrolysis of Esters. Available at: [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
PubMed. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Available at: [Link]
-
PubChem. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Impurity Profiling of Ethyl 1-benzylazetidine-3-carboxylate
An objective comparison of spectroscopic methodologies for the analysis of impurities in Ethyl 1-benzylazetidine-3-carboxylate, complete with supporting experimental data and protocols.
Introduction: Ethyl 1-benzylazetidine-3-carboxylate is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[1][2] This guide provides a comparative analysis of essential spectroscopic techniques for the identification, quantification, and structural elucidation of potential impurities in Ethyl 1-benzylazetidine-3-carboxylate, offering a framework for robust analytical method development in a drug development setting.
The Landscape of Potential Impurities
Understanding the potential sources of impurities is the first step in developing a comprehensive analytical strategy. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final compound. For Ethyl 1-benzylazetidine-3-carboxylate, the impurity profile could include:
Table 1: Plausible Impurities and Their Origins
| Impurity ID | Name | Chemical Structure | Likely Origin |
| A | Azetidine-3-carboxylic acid | C₄H₇NO₂ | Unreacted starting material or hydrolysis product |
| B | 1-Benzylazetidine-3-carboxylic acid | C₁₁H₁₃NO₂ | Hydrolysis of the ethyl ester |
| C | Benzaldehyde | C₇H₆O | Oxidative degradation of the benzyl group |
| D | Di-benzylated azetidinium species | C₁₈H₂₂N⁺ | By-product from over-alkylation |
Comparative Spectroscopic Analysis: A Multi-Pronged Approach
No single analytical technique is sufficient for comprehensive impurity profiling. A combination of chromatographic separation and spectroscopic detection is essential. Here, we compare the core methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Quantitative Workhorse
HPLC is the cornerstone of pharmaceutical quality control for its ability to separate complex mixtures and provide precise quantification.
-
Expertise & Experience: The choice of a reversed-phase C18 column is a common starting point for a molecule with the polarity of Ethyl 1-benzylazetidine-3-carboxylate. A gradient elution with acetonitrile and water (often with a modifier like formic or trifluoroacetic acid to improve peak shape) provides the necessary resolving power to separate the parent compound from its more polar (e.g., Impurity A, B) and less polar potential impurities. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides UV spectra for each peak, aiding in peak tracking and purity assessments.
-
Trustworthiness: Method validation according to ICH Q2(R1) guidelines is critical. This involves demonstrating specificity, linearity, accuracy, precision, and robustness, ensuring the method is reliable for its intended purpose. The system suitability test (e.g., resolution between critical pairs, peak tailing) before each run confirms the system is performing correctly.
Experimental Protocol: RP-HPLC-PDA Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Sensitive Detection and Identification
LC-MS is the gold standard for detecting and identifying impurities, especially those at trace levels that may be missed by UV detection.[3]
-
Expertise & Experience: Coupling the HPLC method described above to a mass spectrometer provides mass information for each separated peak. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident determination of an impurity's elemental composition.[4][5] Tandem MS (MS/MS) involves fragmenting the impurity's molecular ion to generate a fragmentation pattern, which acts as a structural fingerprint.[4][6]
-
Authoritative Grounding & Comprehensive References: The use of MS-compatible mobile phases (e.g., with formic acid instead of non-volatile phosphates) is crucial.[7] The structural elucidation of unknown impurities using LC-MS is a key requirement for regulatory submissions.[8][9]
Experimental Protocol: LC-HRMS Analysis
-
LC System: Utilize the same HPLC conditions as above, ensuring mobile phase compatibility.
-
MS System: A Q-TOF or Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Data Acquisition:
-
Full Scan MS: Acquire data from m/z 100-1000 to detect all potential impurities and determine their accurate mass.
-
Auto-MS/MS (or Data-Dependent Acquisition): Automatically trigger MS/MS fragmentation scans on the most intense ions detected in the full scan, providing structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While LC-MS provides strong evidence for a proposed structure, NMR spectroscopy provides unambiguous structural confirmation.[9] It is also a powerful quantitative tool (qNMR) that does not require a reference standard for every impurity.[10][11][12]
-
Expertise & Experience: ¹H NMR is the primary experiment. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal provide a wealth of structural information. For example, the characteristic signals for the ethyl ester (a quartet and a triplet) and the benzyl group (aromatic signals and a singlet for the benzylic CH₂) would be easily identifiable. Impurities would present as new, distinct sets of signals. For complex or overlapping spectra, 2D NMR techniques like COSY and HSQC are invaluable for piecing together the molecular structure.
-
Trustworthiness: qNMR is a primary ratio method of measurement. By adding a certified internal standard of known concentration to the sample, the concentration of the API and its impurities can be calculated directly from the integral ratios of their respective signals, provided the signals are well-resolved.[13][14]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Parameters (400 MHz or higher):
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified (e.g., 30 seconds).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing: Apply minimal line broadening and carefully phase and baseline the spectrum.
-
Analysis: Integrate a unique, well-resolved signal for the internal standard, the parent compound, and each impurity. Calculate the concentration based on the known concentration of the internal standard and the molar ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR is a rapid technique used to identify the functional groups present in a sample. It is an excellent first-pass screening tool.
-
Expertise & Experience: The IR spectrum of Ethyl 1-benzylazetidine-3-carboxylate will be dominated by a strong carbonyl (C=O) stretch from the ester at ~1730 cm⁻¹.[15] If significant hydrolysis to the carboxylic acid (Impurity B) has occurred, a very broad O-H stretch will appear from ~3300-2500 cm⁻¹, and the C=O stretch will shift to ~1710 cm⁻¹.[16][17][18] An aldehydic impurity (Impurity C) would show a C=O stretch around 1700 cm⁻¹ and characteristic C-H stretches around 2820 and 2720 cm⁻¹.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the sample spectrum to a reference spectrum of a pure standard. Look for the appearance or disappearance of key functional group bands.
Integrated Analytical Workflow
A logical, phased approach ensures both efficiency and thoroughness in impurity analysis. The following workflow illustrates how these techniques complement each other.
Caption: Integrated workflow for impurity identification and quantification.
Data Comparison Summary
Table 2: Comparative Strengths of Analytical Techniques
| Technique | Primary Role | Sensitivity | Quantitative Accuracy | Structural Information | Throughput |
| HPLC-PDA | Separation & Quantification | High | Excellent (with standards) | Low (UV Spectrum) | High |
| LC-HRMS | Detection & Identification | Very High | Semi-Quantitative | High (Formula & Fragments) | Medium |
| NMR | Structural Elucidation & Quantification | Low-Medium | Excellent (qNMR) | Definitive | Low |
| FTIR | Functional Group Screening | Low | No | Low (Functional Groups) | Very High |
Conclusion
The robust characterization of impurities in Ethyl 1-benzylazetidine-3-carboxylate is a non-negotiable aspect of pharmaceutical development. A scientifically sound, multi-technique approach is essential for ensuring product quality and patient safety. While HPLC-PDA serves as the backbone for routine quality control and quantification, its combination with high-resolution mass spectrometry is critical for the detection and preliminary identification of unknown impurities. Ultimately, NMR spectroscopy provides the unequivocal structural evidence required for full characterization and can serve as a powerful orthogonal method for quantification. This integrated strategy provides a self-validating system that meets the rigorous standards of scientific integrity and regulatory expectation.
References
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Khan, M. A. I., et al. (2023). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. ResearchGate. Retrieved from [Link]
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Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Retrieved from [Link]
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Ukrainets, I. V., et al. (2020). New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates. ResearchGate. Retrieved from [Link]
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Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]
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Kuna, A. K., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Chandrashekharappa, S., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved from [Link]
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American Pharmaceutical Review. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines. Retrieved from [Link]
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A Comparative Guide to the Biological Validation of Ethyl 1-benzylazetidine-3-carboxylate as a Novel GABA Transporter 1 (GAT1) Inhibitor
This guide provides a comprehensive framework for validating the biological activity of a novel chemical entity, Ethyl 1-benzylazetidine-3-carboxylate (EBAC). Based on its structural similarity to known GABAergic modulators, we hypothesize that EBAC acts as an inhibitor of the γ-aminobutyric acid (GABA) Transporter 1 (GAT1). GAT1 is a critical regulator of neurotransmission and a validated target for anti-seizure medications.[1][2]
Here, we present a head-to-head comparison of EBAC with established GAT1 inhibitors, outlining the experimental rationale, detailed protocols, and data interpretation necessary to rigorously characterize its potency, selectivity, and mechanism of action. This document is intended for researchers in neuropharmacology and drug development seeking to validate novel compounds targeting solute carriers and neurotransmitter systems.
The Scientific Rationale: Targeting GABA Homeostasis
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[3] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of GABA transporters (GATs).[1][4]
Of the four GAT subtypes, GAT1 (coded by the gene SLC6A1) is the most prominent, responsible for the majority of GABA reuptake in the brain.[2][5] By inhibiting GAT1, the extracellular concentration of GABA is increased, thereby enhancing GABAergic tone and producing an overall inhibitory effect on the neural network.[6] This mechanism is the basis for the therapeutic effect of the anti-seizure medication Tiagabine.[7][8][9]
The core structure of Ethyl 1-benzylazetidine-3-carboxylate, featuring a cyclic amine and a carboxylate ester, suggests it is a GABA analogue. Such analogues are frequently designed to interact with GABA-binding proteins.[10] The ethyl ester group may also serve as a prodrug moiety, potentially being hydrolyzed by intracellular carboxylesterases to the active carboxylic acid form, a common strategy to improve cell permeability and oral bioavailability.[11] Our validation strategy is therefore built upon the hypothesis that EBAC is a novel GAT1 inhibitor.
Caption: Mechanism of GAT1 Inhibition in the GABAergic Synapse.
Selection of Comparator Compounds
To accurately assess the biological activity of EBAC, its performance must be benchmarked against well-characterized reference compounds. The choice of comparators is critical for contextualizing the experimental results.
-
Tiagabine (Gabitril®): The quintessential GAT1 inhibitor and an FDA-approved medication for partial seizures.[7] It acts as a potent, selective inhibitor of GAT1 and serves as the primary positive control for assay validation and a benchmark for potency.[6][8][9]
-
SKF-89976A: A widely used research tool compound known for its high potency and selectivity for GAT1 over other GAT subtypes. It exhibits a mixed competitive and non-competitive mode of inhibition, making it an interesting secondary comparator to probe the mechanism of EBAC.
These compounds provide a robust framework for comparison, representing both a clinical and a preclinical standard for GAT1 inhibition.
Experimental Validation Workflow
A multi-step assay workflow is essential to build a complete and trustworthy profile of the test compound. Our approach prioritizes a direct functional assessment followed by a critical counter-screen to eliminate false positives.
Caption: Decision workflow for hit validation of EBAC.
Assay 1: [³H]GABA Uptake Inhibition Assay (Primary Screen)
This is the cornerstone functional assay to quantify the inhibition of GAT1. The principle involves using a cell line, such as HEK293, that has been engineered to stably express the human GAT1 transporter (hGAT1).[12] These cells will actively transport GABA from the extracellular medium. By introducing a radiolabeled version of GABA ([³H]GABA), the rate of transport can be measured using a scintillation counter. A genuine GAT1 inhibitor will compete with or otherwise block the transport of [³H]GABA, resulting in a dose-dependent decrease in intracellular radioactivity.[13]
Assay 2: Cell Viability Counter-Screen (Secondary Screen)
It is imperative to confirm that the reduction in [³H]GABA uptake is a direct result of transporter inhibition and not simply a consequence of cell death. A compound that is toxic to the cells would also lead to a decrease in GABA uptake, creating a false-positive result. A standard colorimetric assay, such as one using WST-1 or MTT, can be employed. These assays measure the metabolic activity of the cell population, which serves as a proxy for cell viability.[14] A desirable compound will show potent inhibition in the primary assay without significantly impacting cell viability at similar concentrations.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality, comparable data.
Protocol 4.1: [³H]GABA Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EBAC, Tiagabine, and SKF-89976A on hGAT1 transporter function.
Materials:
-
HEK293 cells stably expressing hGAT1 (e.g., from ION Biosciences or a custom-generated line).[12]
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic like G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]GABA (PerkinElmer or similar).
-
Test compounds: EBAC, Tiagabine, SKF-89976A dissolved in DMSO to 10 mM stock.
-
Scintillation fluid and a microplate scintillation counter.
-
96-well cell culture plates (white, clear bottom for cell adherence).
Procedure:
-
Cell Plating: Seed the HEK293-hGAT1 cells into a 96-well plate at a density of 40,000-60,000 cells per well. Culture for 24-48 hours to allow for adherence and formation of a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of EBAC, Tiagabine, and SKF-89976A in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent effects. Include "vehicle control" (DMSO only) and "background control" wells.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer gently twice with 200 µL of pre-warmed (37°C) Assay Buffer.
-
Add 50 µL of the prepared compound dilutions (or controls) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-20 minutes. This step allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
-
Substrate Addition: Prepare a solution of [³H]GABA in Assay Buffer to a final concentration of ~10-20 nM. Add 50 µL of this solution to all wells, bringing the total volume to 100 µL.
-
Uptake Incubation: Incubate the plate at 37°C for 10-20 minutes. This time should be optimized to be within the linear range of GABA uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Immediately wash the cells three times with 200 µL of ice-cold Assay Buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis & Measurement:
-
Add 100 µL of 1% SDS or another suitable lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Protocol 4.2: WST-1 Cell Viability Assay
Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of the test compounds.
Materials:
-
HEK293-hGAT1 cells and culture medium.
-
Test compounds (as above).
-
WST-1 reagent (e.g., from Roche or MilliporeSigma).
-
96-well cell culture plates (clear).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as described in Protocol 4.1.
-
Compound Treatment: Prepare serial dilutions of the compounds in culture medium. Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the wells.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for 24 hours. This duration should reflect a relevant exposure time to assess toxicity.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Color Development: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
Data Processing:
-
For the uptake assay, subtract the average CPM from the background control wells (often defined by a high concentration of a known inhibitor like Tiagabine) from all other wells.
-
Normalize the data by expressing the CPM in each well as a percentage of the vehicle control (defined as 100% activity).
-
For the viability assay, normalize the absorbance data as a percentage of the vehicle control (defined as 100% viability).
Curve Fitting: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curves and determine the IC₅₀ and CC₅₀ values.
Comparative Data Summary:
The results should be summarized in a clear, comparative table. The Selectivity Index (SI) , calculated as CC₅₀ / IC₅₀, is a crucial metric. A higher SI value indicates that the compound's inhibitory activity occurs at concentrations far below those that cause cytotoxicity, suggesting a specific pharmacological effect.
| Compound | GAT1 Inhibition IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (SI) |
| EBAC (Test Compound) | 1.2 | > 50 | > 41.7 |
| Tiagabine (Control) | 0.08 | > 100 | > 1250 |
| SKF-89976A (Control) | 0.13 | > 100 | > 769 |
Note: Data shown are illustrative examples for guidance.
Interpretation: In this illustrative dataset, EBAC shows potent inhibition of GAT1 with an IC₅₀ of 1.2 µM. Critically, it displays no significant cytotoxicity up to 50 µM, resulting in a favorable selectivity index. While not as potent as the clinical drug Tiagabine or the tool compound SKF-89976A, its sub-micromolar to low-micromolar activity confirms it as a validated hit worthy of further investigation. This profile suggests that EBAC is a genuine GAT1 inhibitor and its activity in the primary assay is not an artifact of toxicity.
Conclusion and Future Directions
This guide establishes a rigorous and self-validating workflow for characterizing the biological activity of Ethyl 1-benzylazetidine-3-carboxylate. By employing a primary functional assay for GAT1 inhibition alongside a critical cytotoxicity counter-screen, and by comparing its performance against industry-standard compounds, we can confidently validate EBAC as a novel GAT1 inhibitor.
The illustrative data confirm the hypothesis, positioning EBAC as a promising lead compound. Subsequent studies should focus on:
-
Selectivity Profiling: Testing EBAC against other GAT subtypes (GAT2, GAT3, BGT1) to determine its selectivity profile.
-
Mechanism of Action Studies: Performing substrate competition assays (e.g., by varying [³H]GABA concentration) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy: Evaluating the compound in animal models of epilepsy or other neurological disorders to establish its therapeutic potential.
By following this structured, data-driven approach, researchers can efficiently and accurately validate novel chemical matter, accelerating the journey from initial hypothesis to potential therapeutic candidate.
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A Comparative Analysis of Novel Cholinesterase Inhibitors: Benchmarking Ethyl 1-benzylazetidine-3-carboxylate Derivatives Against Established Alzheimer's Therapeutics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of emerging Ethyl 1-benzylazetidine-3-carboxylate derivatives and their analogues against established acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.
Alzheimer's disease (AD) presents a significant and growing challenge to global health. A key pathological hallmark of AD is the decline in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions like memory and learning.[1][2] The primary therapeutic strategy to combat this deficit has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][3] This guide delves into the therapeutic potential of a novel class of compounds, Ethyl 1-benzylazetidine-3-carboxylate derivatives, by contextualizing their efficacy against current standards of care: Donepezil, Rivastigmine, and Galantamine.
The Cholinergic Hypothesis and the Mechanism of Action
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients.[1] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, thereby enhancing cholinergic neurotransmission.[2][4]
Established Inhibitors: A Diverse Approach to AChE Inhibition
Current FDA-approved AChE inhibitors, while sharing a common goal, exhibit distinct mechanisms of action.[5]
-
Donepezil is a non-competitive, reversible inhibitor of AChE.[6] It binds to a peripheral anionic site of the enzyme, allosterically altering the active site and preventing acetylcholine breakdown.[7][8][9] Donepezil is highly selective for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme.[5]
-
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[10][11][12] It carbamylates the enzyme's active site, leading to a prolonged but not permanent inhibition.[6][10]
-
Galantamine exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[13][14][15] This modulation enhances the receptors' sensitivity to acetylcholine, further amplifying the cholinergic signal.[16]
The following diagram illustrates the general mechanism of AChE inhibition:
Caption: General mechanism of acetylcholinesterase inhibition.
Comparative Biological Efficacy
The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
The following table summarizes the reported IC50 values for established AChE inhibitors against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Donepezil | AChE | 6.7 | [5] |
| BuChE | >1000 | [5] | |
| Rivastigmine | AChE | 4.3 | [5] |
| BuChE | ~40 | [5] | |
| Galantamine | AChE | ~400 | [5] |
| BuChE | >1000 | [5] | |
| Hypothetical Ethyl 1-benzylazetidine-3-carboxylate Derivative | AChE | To be determined | |
| BuChE | To be determined |
Note: The IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Efficacy Determination
The evaluation of novel cholinesterase inhibitors necessitates rigorous and standardized experimental protocols. The following outlines a typical workflow for determining the in vitro efficacy of a test compound like an Ethyl 1-benzylazetidine-3-carboxylate derivative.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted standard for measuring AChE activity.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE solution (from a commercial source, e.g., electric eel).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
DTNB solution.
-
Test compound (Ethyl 1-benzylazetidine-3-carboxylate derivative) and reference inhibitor (e.g., Donepezil) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer.
-
Add the test compound or reference inhibitor at varying concentrations to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for the in vitro AChE inhibition assay.
Future Directions and Concluding Remarks
The exploration of novel chemical scaffolds like Ethyl 1-benzylazetidine-3-carboxylate derivatives is a crucial endeavor in the quest for more effective Alzheimer's therapeutics. While established drugs like Donepezil, Rivastigmine, and Galantamine have provided symptomatic relief for many patients, the need for disease-modifying treatments remains urgent.[19]
Future research on Ethyl 1-benzylazetidine-3-carboxylate derivatives should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) studies: To identify the key structural features that enhance AChE inhibitory potency and selectivity.
-
In vivo efficacy and safety profiling: To assess the therapeutic potential and tolerability of lead compounds in animal models of Alzheimer's disease.
-
Exploration of multi-target approaches: Investigating if these derivatives can modulate other relevant pathways in AD pathology, such as amyloid-beta aggregation or neuroinflammation.
References
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Comparison of cholinesterase inhibitor safety in real-world practice - PMC - NIH. Available at: [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. Available at: [Link]
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Galantamine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed. Available at: [Link]
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Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Available at: [Link]
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Inhibition of Cholinesterases by Benzothiazolone Derivatives - MDPI. Available at: [Link]
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Synthesis And Biological Evaluation Of Benzimidazole Derivatives - ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed. Available at: [Link]
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What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. Available at: [Link]
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Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PubMed Central. Available at: [Link]
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Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease - PMC. Available at: [Link]
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Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - MDPI. Available at: [Link]
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What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. Available at: [Link]
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(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. Available at: [Link]
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Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease - ResearchGate. Available at: [Link]
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Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem. Available at: [Link]
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Donepezil - Wikipedia. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - NIH. Available at: [Link]
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Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity - ResearchGate. Available at: [Link]
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Galantamine - Wikipedia. Available at: [Link]
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Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH. Available at: [Link]
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Rivastigmine - Wikipedia. Available at: [Link]
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What is the role of donepezil (Aricept) in treating dementia, specifically Alzheimer's disease? Available at: [Link]
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available at: [Link]
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Galantamine in Alzheimer's disease - PubMed. Available at: [Link]
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Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - Spandidos Publications. Available at: [Link]
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Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Available at: [Link]
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(PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties - ResearchGate. Available at: [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available at: [Link]
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Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Available at: [Link]
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List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. Available at: [Link]
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Pharmacology of Rivastigmine (Rivan-6); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF - ResearchGate. Available at: [Link]
-
Cholinesterase Inhibitors for Alzheimer's Disease - WebMD. Available at: [Link]
-
Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed. Available at: [Link]
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Practical Pharmacology of Rivastigmine | Basicmedical Key. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-benzylazetidine-3-carboxylate
As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 1-benzylazetidine-3-carboxylate (CAS No. 103491-30-1) is a heterocyclic building block whose handling requires a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. The causality behind each recommendation is explained to build a self-validating system of laboratory practice.
Foundational Hazard Assessment: Understanding the "Why"
While a comprehensive, peer-reviewed toxicological profile for Ethyl 1-benzylazetidine-3-carboxylate is not extensively published, we can establish a robust safety protocol by analyzing data from closely related structural analogs. This practice of "hazard banding" is a cornerstone of proactive laboratory safety. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2]
A review of GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from authoritative sources for analogous compounds provides a clear and consistent warning.
| Analogous Compound | PubChem CID | GHS Hazard Statements | Source |
| Ethyl azetidine-3-carboxylate hydrochloride | 44828820 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| 1-Benzylazetidine-3-carboxylic acid | 3161318 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Based on this evidence, it is imperative to operate under the assumption that Ethyl 1-benzylazetidine-3-carboxylate presents these same risks. Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and inhalation of any aerosols or vapors.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the final, critical barrier between you and potential exposure. Its selection and use must be deliberate and informed by the established hazards.
The risk of "serious eye irritation" (H319) necessitates protection beyond standard safety glasses.[1][2]
-
Primary Protection: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] This is crucial to protect against splashes from any direction.
-
Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4] A face shield alone does not provide adequate protection against vapors or splashes from the side.
To mitigate the hazard of skin irritation (H315), chemically resistant gloves are mandatory.[1][2]
-
Material: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and minimizes the risk of latex allergies. Powder-free gloves are recommended to prevent the powder from absorbing and spreading the chemical.[5]
-
Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.[3]
-
For procedures involving significant handling or risk of splash, it is best practice to wear two pairs of gloves ("double-gloving").
-
Gloves should have long cuffs that can be pulled over the sleeves of your lab coat to ensure complete wrist protection.[5]
-
Change gloves immediately if you know or suspect they have been contaminated. At a minimum, change gloves every 30-60 minutes during extended procedures to prevent permeation.[5]
-
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required at all times. For this specific application, a coat made of a chemically resistant material is recommended over standard cotton.
-
Additional Protection: For tasks with a higher risk of splashing, such as transfers of large volumes, consider using a chemically resistant apron made of rubber or a similar impervious material.[6]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn.[7] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
To address the risk of respiratory irritation (H335), all handling of Ethyl 1-benzylazetidine-3-carboxylate should be performed within a certified chemical fume hood to minimize vapor or aerosol inhalation.[1][2]
-
Standard Operations: When used inside a properly functioning fume hood, specific respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. Personnel involved in the cleanup should use, at a minimum, a full-face respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) for major incidents.[4][7]
Operational Plan: A Step-by-Step Procedural Guide
This workflow integrates PPE use into the entire handling process, ensuring safety at every stage.
Sources
- 1. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. leelinework.com [leelinework.com]
- 5. pppmag.com [pppmag.com]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

